![molecular formula C8H9N3O B8813347 1-(Pyridin-2-yl)imidazolidin-2-one CAS No. 53159-76-5](/img/structure/B8813347.png)
1-(Pyridin-2-yl)imidazolidin-2-one
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Overview
Description
1-(Pyridin-2-yl)imidazolidin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1-(Pyridin-2-yl)imidazolidin-2-one exhibit significant anticancer properties. For instance, a study evaluating the antiproliferative effects of various imidazolidinone derivatives reported IC50 values against different cancer cell lines, demonstrating potent activity:
Compound | Cell Line Tested | IC50 (μM) | Activity Type |
---|---|---|---|
10 | Colon Carcinoma | 0.4 | Antiproliferative |
14 | Glioblastoma | 0.7 | Antiproliferative |
17 | E. coli | 32 | Antibacterial |
These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells .
Anti-inflammatory and Immune-modulating Effects
The compound has been identified as a potential therapeutic agent for treating myeloproliferative disorders and autoimmune diseases. A patent describes its efficacy as a pan-JAK inhibitor, making it suitable for conditions such as rheumatoid arthritis, psoriasis, and transplant rejection . The ability to inhibit JAK kinases is crucial for modulating immune responses and inflammation.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibition capabilities of compounds related to this compound. Specifically, they have been evaluated for their ability to inhibit ADAMTS7, a metalloprotease linked to cardiovascular diseases. Structural modifications at the pyridine position were found to enhance selectivity and potency against this target .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Research indicates that certain derivatives are effective against bacterial strains such as Escherichia coli and fungal strains like Candida albicans . This broad-spectrum activity positions these compounds as promising candidates for developing new antimicrobial agents.
Case Study: Anticancer Efficacy
In a comprehensive study assessing the anticancer efficacy of imidazolidinone derivatives, several compounds were tested across multiple cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their activity, suggesting a potential pathway for drug development targeting cancer .
Case Study: Enzyme Inhibition
Another study focused on enzyme inhibition capabilities revealed that modified pyridine derivatives could effectively inhibit enzymes linked to cardiovascular diseases. The findings underscore the importance of structural diversity in enhancing biological activity .
Properties
CAS No. |
53159-76-5 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-pyridin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,12) |
InChI Key |
QNTITXYHUMSSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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